molecular formula C9H8N4O2S2 B14472175 Propanediamide, N,N'-bis(2-thiazolyl)- CAS No. 71638-91-0

Propanediamide, N,N'-bis(2-thiazolyl)-

Cat. No.: B14472175
CAS No.: 71638-91-0
M. Wt: 268.3 g/mol
InChI Key: AZFZJJXSLKEWEW-UHFFFAOYSA-N
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Description

N,N’-Bis-thiazol-2-yl-malonamide is a compound that features two thiazole rings attached to a malonamide core. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These structures are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-thiazol-2-yl-malonamide typically involves the reaction of thiazole derivatives with malonamide precursors. One common method is the condensation of 2-aminothiazole with malonic acid derivatives under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide .

Industrial Production Methods

Industrial production of N,N’-Bis-thiazol-2-yl-malonamide may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-thiazol-2-yl-malonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole rings .

Scientific Research Applications

N,N’-Bis-thiazol-2-yl-malonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis-thiazol-2-yl-malonamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis-thiazol-2-yl-malonamide is unique due to its dual thiazole rings attached to a malonamide core, which imparts distinct chemical and biological properties. This structure allows for versatile chemical modifications and a broad range of applications in various fields .

Properties

CAS No.

71638-91-0

Molecular Formula

C9H8N4O2S2

Molecular Weight

268.3 g/mol

IUPAC Name

N,N'-bis(1,3-thiazol-2-yl)propanediamide

InChI

InChI=1S/C9H8N4O2S2/c14-6(12-8-10-1-3-16-8)5-7(15)13-9-11-2-4-17-9/h1-4H,5H2,(H,10,12,14)(H,11,13,15)

InChI Key

AZFZJJXSLKEWEW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)CC(=O)NC2=NC=CS2

Origin of Product

United States

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